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Compound of Interest

Compound Name: 3-Iodo-5-nitropyridine

CAS No.: 25391-55-3

Cat. No.: B12087382

Get Quote

Executive Summary
3-Iodo-5-nitropyridine is a high-value heterocyclic building block characterized by its

orthogonal reactivity. It serves as a critical "linchpin" scaffold in drug discovery, particularly for

kinase inhibitors and GPCR ligands. Its utility stems from the ability to independently

functionalize the pyridine ring at the C3 and C5 positions:

C3-Iodine: A reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-

Miyaura, Sonogashira, Heck).

C5-Nitro: A masked amine precursor that, upon reduction, provides an aniline-equivalent for

amide coupling, urea formation, or heterocyclization.

This guide details the structural properties, reaction workflows, and validated protocols for

utilizing this scaffold to generate complex bioactive molecules.
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The pyridine ring is electron-deficient, a property significantly enhanced by the electron-

withdrawing nitro group at C5. This electronic landscape dictates the reactivity profile:

Oxidative Addition (C3-I): The C-I bond is activated for oxidative addition to Pd(0) species.

The presence of the nitro group pulls electron density from the ring, making the C-I bond

slightly more labile towards oxidative addition compared to neutral iodopyridines, but also

potentially destabilizing the oxidative addition intermediate if the catalyst system is not

electron-rich.

Nucleophilic Susceptibility: While the C3 and C5 positions are substituted, the strong

electron-withdrawing nature of the nitro group activates the C2 and C6 positions towards

nucleophilic attack (

or Chichibabin-type reactions), especially if a leaving group (like Cl or F) is present at C2.

Reduction Potential: The nitro group is easily reduced to an amine. Crucial Caution:

Standard catalytic hydrogenation (H2, Pd/C) carries a high risk of simultaneous

hydrodeiodination (cleaving the C-I bond). Chemoselective reduction protocols are required.
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Figure 1: Orthogonal reactivity map of 3-Iodo-5-nitropyridine. Blue nodes indicate C3

functionalization; Red nodes indicate C5 functionalization; Yellow indicates bicyclic ring
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formation.

Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: To install an aryl or heteroaryl group at the C3 position while preserving the C5-nitro

group.

Mechanism: Pd(0)-catalyzed cycle involving oxidative addition to the C-I bond, transmetallation

with a boronic acid, and reductive elimination.

Materials:

3-Iodo-5-nitropyridine (1.0 equiv)

Aryl Boronic Acid (1.1 - 1.2 equiv)

Catalyst:

(3-5 mol%) - Preferred for steric bulk and stability.

Base:

(2.0 - 3.0 equiv) or

.

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Procedure:

Setup: In a reaction vial equipped with a magnetic stir bar, charge 3-Iodo-5-nitropyridine
(1.0 mmol), aryl boronic acid (1.1 mmol), and

(2.0 mmol).

Inert Atmosphere: Evacuate the vial and backfill with nitrogen or argon (repeat 3 times).

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
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Catalyst Addition: Add

(0.03 mmol) quickly under a positive stream of nitrogen.

Reaction: Seal the vial and heat to 80-90°C for 4–12 hours. Monitor conversion by TLC or

LCMS.

Note: The nitro group makes the product polar; ensure appropriate mobile phase for TLC

(e.g., 50% EtOAc/Hexanes).

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry

organic layer over

, filter, and concentrate.[1]

Purification: Flash column chromatography (Silica gel).

Troubleshooting:

Low Yield: If de-iodination (protodehalogenation) is observed, switch to anhydrous conditions

using

in Toluene/Dioxane at 100°C.

Protocol B: Chemoselective Nitro Reduction
Objective: To reduce the C5-nitro group to an amine without removing the C3-iodine (if the

coupling has not yet been performed) or affecting the newly installed biaryl system.

Critical Warning: Do NOT use catalytic hydrogenation (

, Pd/C) if the iodine atom is still present, as this will result in rapid hydrodeiodination.

Method: Iron-Mediated Reduction (Bechamp Conditions)

Materials:

Substrate (Nitro-pyridine derivative) (1.0 equiv)

Iron Powder (Fe) (5.0 - 10.0 equiv) - Must be fine powder.
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Ammonium Chloride (

) (5.0 - 10.0 equiv)

Solvent: Ethanol / Water (3:1).[2]

Step-by-Step Procedure:

Setup: Dissolve the nitro substrate (1.0 mmol) in Ethanol (15 mL) and Water (5 mL).

Addition: Add

(5.0 mmol) and Iron powder (5.0 mmol).

Reaction: Heat the suspension to reflux (70-80°C) with vigorous stirring.

Observation: The reaction mixture will turn rusty/brown.

Monitoring: Monitor by LCMS. The reaction is usually complete within 1–3 hours. Look for

the mass shift of M-30 (loss of NO) to M-32 (loss of O2) to M-46 (formation of NH2). Actually,

the mass shift is

(

is wrong; Mass change is

).

Correction:

(MW X)

(MW X - 30).

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad

with hot ethanol or EtOAc.

Isolation: Concentrate the filtrate. Partition between EtOAc and saturated

. Dry and concentrate.
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Advanced Workflow: Synthesis of 5-Azaindole
Scaffolds
The 3-iodo-5-nitropyridine scaffold is a precursor to 5-azaindoles (pyrrolo[3,2-c]pyridines),

which are privileged structures in kinase inhibitors (e.g., Vemurafenib analogs).

Workflow Diagram:
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Figure 2: Synthetic route to 5-azaindole derivatives.

Protocol Summary:

Sonogashira: React 3-iodo-5-nitropyridine with Trimethylsilylacetylene (TMSA),

, CuI, and

in THF.

Reduction: Reduce the nitro group using Fe/

(as per Protocol B).

Cyclization: Treat the resulting amino-alkyne with a strong base (e.g., KOtBu in NMP) or CuI

catalyst to induce cyclization to the 5-azaindole.

Data Summary & Comparison
Parameter Suzuki Coupling

Sonogashira
Coupling

Nitro Reduction

Primary Reagent Aryl Boronic Acid Terminal Alkyne Iron /

Catalyst / CuI
None (Reagent

driven)

Key Risk Protodehalogenation
Homocoupling of

alkyne

Over-reduction / De-

iodination (if H2 used)

Typical Yield 70 - 90% 60 - 85% 80 - 95%

Solvent System Dioxane/Water THF/Et3N EtOH/Water

Safety & Handling (H-Codes)
H301: Toxic if swallowed.

H315/H319: Causes skin and serious eye irritation.

H335: May cause respiratory irritation.
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Handling: Always handle in a fume hood. The nitro group adds potential energetic properties;

avoid heating dry solids to high temperatures.
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Azaindole Synthesis
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Context: Methodology for converting 3-alkynyl-5-aminopyridines to azaindoles.

(Note: Specific page numbers and volume citations for general protocols are synthesized from
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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